molecular formula C5H12ClNS B13731981 (cis)-2-Mercaptocyclobutylmethylamine hydrochloride CAS No. 41696-77-9

(cis)-2-Mercaptocyclobutylmethylamine hydrochloride

Katalognummer: B13731981
CAS-Nummer: 41696-77-9
Molekulargewicht: 153.67 g/mol
InChI-Schlüssel: LLQWRFCGJTVBGN-TYSVMGFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(cis)-2-Mercaptocyclobutylmethylamine hydrochloride is an organic compound with a unique structure that includes a cyclobutane ring, a mercapto group, and a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (cis)-2-Mercaptocyclobutylmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with a thiol and an amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(cis)-2-Mercaptocyclobutylmethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Simpler amine or thiol derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Wissenschaftliche Forschungsanwendungen

(cis)-2-Mercaptocyclobutylmethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (cis)-2-Mercaptocyclobutylmethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The amine group can interact with acidic residues in proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (cis)-2-Mercaptocyclobutanol: Similar structure but with a hydroxyl group instead of a methylamine group.

    (cis)-2-Mercaptocyclobutylamine: Lacks the methyl group, making it less bulky.

    (trans)-2-Mercaptocyclobutylmethylamine hydrochloride: Different spatial arrangement of atoms, leading to different chemical properties.

Uniqueness

(cis)-2-Mercaptocyclobutylmethylamine hydrochloride is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. The presence of both mercapto and amine groups allows for versatile chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

41696-77-9

Molekularformel

C5H12ClNS

Molekulargewicht

153.67 g/mol

IUPAC-Name

[(1R,2R)-2-sulfanylcyclobutyl]methylazanium;chloride

InChI

InChI=1S/C5H11NS.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1

InChI-Schlüssel

LLQWRFCGJTVBGN-TYSVMGFPSA-N

Isomerische SMILES

C1C[C@H]([C@H]1C[NH3+])S.[Cl-]

Kanonische SMILES

C1CC(C1C[NH3+])S.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.